molecular formula C16H27N B8433854 1-Amino-3-cyclohexyl Adamantane

1-Amino-3-cyclohexyl Adamantane

Cat. No. B8433854
M. Wt: 233.39 g/mol
InChI Key: WLPZAHQYMVQLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05061703

Procedure details

Dissolve 0.011 mol of 1-amino-3-phenyl adamantane (V) in 150 ml glacial acetic acid, mix with 0.3 g of platinum oxide (1% on activated carbon) and hydrate in a Parr apparatus at 35° C. at a hydrogen pressure of 3 bar. Subsequently, remove the catalyst by filtration and evaporate the filtrate to dryness. Take up the residue in methanol and precipitate the product with ether. Suck off and dry. (Yield: 70%).
Name
1-amino-3-phenyl adamantane
Quantity
0.011 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][C:5]([C:13]4[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=4)([CH2:6]3)[CH2:4]1)[CH2:10]2.[H][H]>C(O)(=O)C.[Pt]=O>[NH2:2][C:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][C:5]([CH:13]4[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]4)([CH2:6]3)[CH2:4]1)[CH2:10]2 |f:0.1|

Inputs

Step One
Name
1-amino-3-phenyl adamantane
Quantity
0.011 mol
Type
reactant
Smiles
Cl.NC12CC3(CC(CC(C1)C3)C2)C2=CC=CC=C2
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequently, remove the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate to dryness
CUSTOM
Type
CUSTOM
Details
precipitate the product with ether
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Name
Type
Smiles
NC12CC3(CC(CC(C1)C3)C2)C2CCCCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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